(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride

Catalog No.
S15781763
CAS No.
1196146-40-3
M.F
C17H16ClN3
M. Wt
297.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochlor...

CAS Number

1196146-40-3

Product Name

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride

IUPAC Name

(4,6-diphenylpyrimidin-2-yl)methanamine;hydrochloride

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C17H15N3.ClH/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14;/h1-11H,12,18H2;1H

InChI Key

JTHJLVUKDYCOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)CN)C3=CC=CC=C3.Cl

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound characterized by its unique pyrimidine structure, which features two phenyl groups at the 4 and 6 positions of the pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry and material science due to the pharmacological properties associated with pyrimidine derivatives. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical formulations.

The reactivity of (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride can be attributed to the functional groups present in its structure. Common reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which are valuable in drug design.
  • Formation of Salts: The hydrochloride form can react with bases to regenerate the free amine.

These reactions highlight the versatility of (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride in synthetic organic chemistry.

Research indicates that compounds related to (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of diphenylpyrimidine can inhibit bacterial growth and demonstrate activity against various pathogens .
  • Anticancer Activity: Some derivatives have been evaluated for their potential as anticancer agents, showing promising results in inhibiting cancer cell proliferation through mechanisms involving histone deacetylase inhibition .
  • Alpha-Amylase Inhibition: Certain synthesized compounds have displayed inhibitory effects on alpha-amylase, suggesting potential applications in diabetes management .

The synthesis of (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride typically involves several steps:

  • Formation of Pyrimidine Core:
    • Reacting appropriate aldehydes with urea or thiourea under acidic conditions to form the pyrimidine ring.
    • For example, using benzaldehyde and acetophenone in a condensation reaction followed by cyclization can yield 4,6-diphenylpyrimidine derivatives.
  • Introduction of Amine Functionality:
    • The pyrimidine derivative can then be treated with formaldehyde and ammonia or an amine to introduce the methanamine group.
  • Salt Formation:
    • The final step involves reacting the free base with hydrochloric acid to form (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride.

These methods emphasize the compound's synthetic accessibility and versatility in organic synthesis.

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride has several potential applications:

  • Pharmaceutical Development: Its derivatives are being explored for use as therapeutic agents against cancer and infectious diseases.
  • Material Science: Due to its unique electronic properties, it may be used in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Biochemical Research: It serves as a valuable tool in studying enzyme inhibition and other biochemical pathways.

Interaction studies involving (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride often focus on its binding affinity to biological targets:

  • Molecular Docking Studies: These studies have been performed to evaluate how well this compound binds to various enzymes, particularly those involved in cancer progression and metabolic pathways .
  • In Vivo Studies: Preliminary studies suggest that certain derivatives may interact favorably with specific receptors or enzymes, enhancing their therapeutic efficacy .

Several compounds share structural similarities with (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4,6-DiphenylpyrimidinePyrimidine core with two phenyl groupsExhibits strong anticancer properties
2-Amino-4,6-diphenylpyrimidineAmino group at position 2Enhanced solubility and biological activity
5-Fluoro-4,6-diphenylpyrimidineFluorine substitution on the pyrimidine ringIncreased potency against specific cancer types
N-(4-hydroxyphenyl)-4,6-diphenylpyrimidin-2-amineHydroxy group additionPotential use as a selective HDAC inhibitor

These compounds illustrate variations that enhance specific properties such as solubility, reactivity, or biological activity while maintaining a similar core structure. The unique combination of functionalities in (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride makes it particularly interesting for further research and development in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

297.1032752 g/mol

Monoisotopic Mass

297.1032752 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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